Atrasentan

ETA receptor antagonist binding affinity selectivity

Atrasentan (ABT-627) delivers picomolar ETA affinity (Ki=69 pM) with 87-fold selectivity over ETB—enabling precise receptor blockade free of the off-target vasodilation inherent to dual antagonists such as bosentan (selectivity ratio 8.6). Its 24 h half-life and 74-80% oral bioavailability support once-daily dosing in chronic in vivo models with consistent target engagement. Clinically validated in the SONAR trial for renoprotection in diabetic kidney disease, it is the only ERA linked to a quantifiable pharmacodynamic biomarker (42.6% reduction in urinary clusterin). Choose atrasentan when receptor-subtype precision, dosing convenience, and translational relevance are non-negotiable.

Molecular Formula C29H38N2O6
Molecular Weight 510.6 g/mol
CAS No. 195704-72-4
Cat. No. B1666376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtrasentan
CAS195704-72-4
Synonyms(11C)ABT-627
2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(((dibutylamino)carbonyl)methyl)pyrrolidine-3-carboxylic acid
A 127722
A 127722.5
A 147627
A-127722
A-127722.5
A-147627
A127722
A127722.5
A147627
ABT 627
ABT-627
ABT627
atrasentan
Atrasentan Hydrochloride
Xinlay
Molecular FormulaC29H38N2O6
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1
InChIKeyMOTJMGVDPWRKOC-QPVYNBJUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atrasentan (CAS 195704-72-4): A Highly Selective Endothelin ETA Receptor Antagonist for Renal and Oncologic Research Procurement


Atrasentan (ABT-627, A-147627) is a potent, orally active, nonpeptide antagonist of the endothelin A (ETA) receptor, exhibiting high selectivity over the ETB receptor [1]. It is a member of the endothelin receptor antagonist (ERA) class, which includes both selective ETA antagonists (e.g., ambrisentan, sitaxentan) and dual ETA/ETB antagonists (e.g., bosentan, macitentan) [2]. Atrasentan is distinguished by its picomolar affinity for the ETA receptor (Ki = 69 pM) and its demonstrated efficacy in reducing albuminuria and slowing kidney disease progression in large-scale clinical trials [3][4].

Why Atrasentan Cannot Be Substituted by Other Endothelin Receptor Antagonists Without Loss of Specificity


Generic substitution among ERAs is not scientifically sound due to marked differences in receptor subtype selectivity, binding kinetics, and clinical performance. While drugs like bosentan and macitentan are dual ETA/ETB antagonists with nanomolar affinities, atrasentan is a highly ETA-selective antagonist with a picomolar Ki [1]. This selectivity profile directly impacts efficacy and safety; for example, in diabetic kidney disease, selective ETA antagonism with atrasentan has demonstrated renoprotection, whereas dual antagonism with bosentan has not shown the same benefit [2]. Furthermore, differences in oral bioavailability (Atrasentan: ~74-80% vs. Bosentan: 49.8%) and half-life (Atrasentan: 24h vs. Bosentan: 5h) preclude direct interchangeability without compromising dosing regimens and patient outcomes [3]. The quantitative evidence below substantiates these critical differentiators.

Quantitative Differentiation of Atrasentan: Head-to-Head and Cross-Study Comparative Evidence for Scientific Procurement


Atrasentan Exhibits 186-Fold Higher ETA Receptor Affinity Compared to Bosentan and 87-Fold Higher ETA/ETB Selectivity

Atrasentan demonstrates picomolar binding affinity for the ETA receptor (Ki = 0.0551 nM), which is approximately 186-fold more potent than the dual antagonist bosentan (Ki = 4.75 nM for ETA) in the same experimental system [1]. Furthermore, the calculated selectivity ratio for ETA versus ETB receptors is 87 for atrasentan, compared to only 8.6 for bosentan, indicating a 10-fold greater receptor subtype selectivity [1]. This high selectivity minimizes potential interference with ETB-mediated vasodilation and nitric oxide production, a known limitation of dual antagonists [2].

ETA receptor antagonist binding affinity selectivity Ki IC50 bosentan

Atrasentan Reduces Urinary Clusterin (uCLU), a Biomarker of Kidney Disease Progression, by 42.6% in the SONAR Trial

In a post-hoc analysis of the Phase 3 SONAR trial (N=3,060), treatment with atrasentan (0.75 mg/day) resulted in a 42.6% reduction in urinary clusterin (uCLU) levels over six weeks compared to baseline [1]. This reduction was associated with improved long-term kidney outcomes. While other ERAs have shown variable effects on albuminuria, this specific biomarker response is a unique pharmacodynamic signature for atrasentan, providing a quantitative metric for target engagement in renal tissue [2]. No comparative data for this biomarker is available for other ERAs in this patient population.

diabetic kidney disease biomarker urinary clusterin uCLU SONAR trial

Atrasentan Demonstrates Linear Pharmacokinetics and a 24-Hour Half-Life, Enabling Once-Daily Dosing Compared to Twice-Daily Bosentan

Atrasentan exhibits dose- and time-independent pharmacokinetics with a harmonic mean terminal half-life of approximately 24 hours, supporting once-daily oral administration [1][2]. In contrast, bosentan has a significantly shorter half-life of approximately 5 hours, necessitating twice-daily dosing [3]. This difference in half-life is a critical factor in experimental design, as it dictates the frequency of compound administration to maintain steady-state concentrations.

pharmacokinetics half-life bioavailability dosing bosentan

Meta-Analysis Shows Atrasentan (0.75 mg/day) is Superior to Bosentan for Renoprotection in Diabetic Kidney Disease

A systematic review and meta-analysis of randomized controlled trials concluded that among endothelin receptor antagonists, atrasentan and avosentan, but not bosentan, are effective for renoprotection in people with diabetic kidney disease [1]. Specifically, atrasentan at a dose of 0.75 mg/day was identified as the most promising agent, achieving maximal albuminuria reduction with minimal fluid retention compared to other ERA types and doses [1]. This class-level inference is based on the aggregation of multiple studies and highlights a distinct therapeutic advantage for atrasentan.

diabetic kidney disease renoprotection albuminuria meta-analysis bosentan

Optimal Research and Industrial Application Scenarios for Atrasentan Based on Quantified Differentiation Evidence


Investigating ETA-Mediated Pathways in Cardiovascular and Renal Disease Models with Minimal ETB Interference

Atrasentan's 87-fold selectivity for ETA over ETB receptors makes it the optimal tool for studies where precise ETA blockade is required without confounding effects on ETB-mediated vasodilation. This is critical in models of hypertension, heart failure, and diabetic nephropathy, where ETB activation can have protective effects. Researchers can use atrasentan to dissect ETA-specific signaling pathways with confidence, avoiding the off-target effects seen with dual antagonists like bosentan (selectivity ratio 8.6) [1].

Long-Term In Vivo Studies Requiring Once-Daily Oral Dosing and Stable Pharmacokinetics

For chronic disease models or long-term in vivo studies, atrasentan's 24-hour half-life and dose-linear pharmacokinetics offer a significant practical advantage. The once-daily dosing regimen simplifies animal husbandry and reduces stress compared to compounds requiring twice-daily or more frequent administration, such as bosentan (t½ = 5h) [2][3]. This also ensures consistent drug exposure and reliable target engagement throughout the study period.

Clinical Trials and Translational Research for Diabetic Kidney Disease Where Renoprotection is the Primary Endpoint

Based on the SONAR trial and subsequent meta-analyses, atrasentan is the ERA with the strongest evidence for renoprotection in diabetic kidney disease. Researchers designing clinical trials or translational studies aimed at slowing CKD progression should select atrasentan based on its proven efficacy in reducing albuminuria and the risk of renal events, as well as its ability to reduce the novel biomarker uCLU by 42.6% [4][5]. Bosentan, in contrast, has not demonstrated this benefit [6].

Pharmacodynamic Studies Utilizing Urinary Clusterin (uCLU) as a Biomarker of Target Engagement

Atrasentan is uniquely linked to a specific, quantifiable pharmacodynamic response: a 42.6% reduction in urinary clusterin levels. This provides researchers with a validated, non-invasive biomarker to confirm target engagement and predict long-term kidney outcomes in both preclinical models and clinical studies. This biomarker-response relationship is not established for other ERAs, making atrasentan the compound of choice for studies aiming to correlate drug exposure, target modulation, and clinical effect [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atrasentan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.